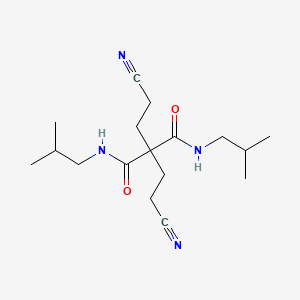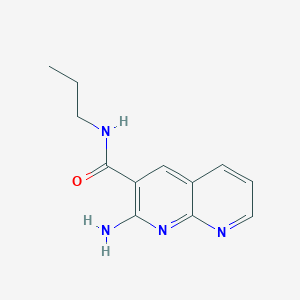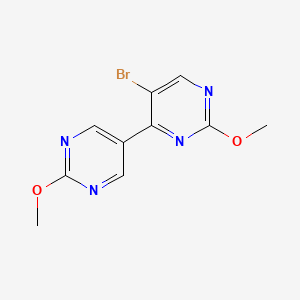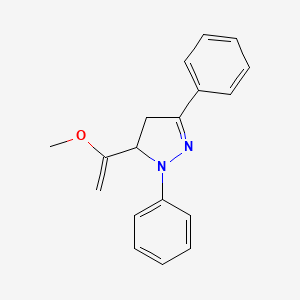![molecular formula C28H27O4P B14614807 [1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate CAS No. 59869-27-1](/img/structure/B14614807.png)
[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is an organophosphate compound characterized by its biphenyl and dimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate typically involves the reaction of biphenyl derivatives with dimethylphenyl phosphate under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the phosphate ester bond. Common solvents used in the synthesis include dichloromethane and toluene, which help in dissolving the reactants and controlling the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of biphenyl-4,4’-dicarboxylic acid.
Reduction: Formation of biphenyl-4-yl bis(2,3-dimethylphenyl) alcohol.
Substitution: Formation of biphenyl-4-yl bis(2,3-dimethylphenyl) ether.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various biphenyl derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. It is used in biochemical assays to study enzyme kinetics and inhibition mechanisms.
Medicine
In medicine, [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its ability to interact with specific biological targets.
Industry
Industrially, the compound is used in the production of flame retardants and plasticizers. Its stability and chemical properties make it suitable for enhancing the performance of polymeric materials.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyl phosphate: Another organophosphate compound with similar applications in flame retardants and plasticizers.
Bisphenol A bis(diphenyl phosphate): Used in the production of flame retardants and has similar chemical properties.
Uniqueness
[1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is unique due to its specific biphenyl and dimethylphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including its potential use as a precursor for advanced materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
59869-27-1 |
|---|---|
Molekularformel |
C28H27O4P |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
bis(2,3-dimethylphenyl) (4-phenylphenyl) phosphate |
InChI |
InChI=1S/C28H27O4P/c1-20-10-8-14-27(22(20)3)31-33(29,32-28-15-9-11-21(2)23(28)4)30-26-18-16-25(17-19-26)24-12-6-5-7-13-24/h5-19H,1-4H3 |
InChI-Schlüssel |
SMYRGFTWXGASFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OP(=O)(OC2=CC=C(C=C2)C3=CC=CC=C3)OC4=CC=CC(=C4C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)

![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)



![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)

![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)


![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)
